molecular formula C24H32N4O3 B3025780 Butonitazene CAS No. 95810-54-1

Butonitazene

Cat. No. B3025780
CAS RN: 95810-54-1
M. Wt: 424.5 g/mol
InChI Key: UZZPOLCDCVWLAZ-UHFFFAOYSA-N
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Description

Butonitazene is a benzimidazole derivative with opioid effects . It has been sold over the internet as a designer drug . It has relatively low potency compared to many related compounds . It is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]-N,N-diethyl-ethanamine . The molecular formula is C24H32N4O3 and the molecular weight is 424.5 .


Physical And Chemical Properties Analysis

This compound is found as a crystalline solid and a white or yellow-brown powder . The melting point of this compound hydrochloride is 154–156 °C . It is soluble in dimethylformamide (DMF) at 25 mg/mL .

Scientific Research Applications

1. Identification of Novel Synthetic Opioids

Butonitazene, along with other benzimidazole synthetic opioids such as etodesnitazene and protonitazene, have been identified as potent μ-opioid receptor agonists. Their detection and identification are crucial in toxicosurveillance, especially in emergency department cases involving drug toxicity. This is essential for informing harm reduction strategies and identifying emerging drugs in the community (Schumann et al., 2022).

2. Forensic Toxicology

In forensic toxicology, this compound is a compound of interest due to its association with intoxications and fatalities. Systematic reviews and case reports involving this compound help in gathering crucial toxicological data that assist in clinical and forensic investigations. This data aids in understanding the trends of synthetic opioid use and their implications in fatalities (Montanari et al., 2022).

3. Development of Specialized Assays and Analytical Methods

This compound's detection and analysis in various biological matrices (blood, urine, tissue) necessitate the development of specialized assays using sensitive instrumentation like Liquid Chromatography–Tandem Quadrupole Mass Spectrometry. Such advancements are critical for accurately characterizing new synthetic opioids and their metabolites, especially in forensic settings (Walton et al., 2021).

Mechanism of Action

Butonitazene acts as an agonist at μ-opioid receptors . It has similar analgesic effects as morphine and fentanyl .

properties

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPOLCDCVWLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341955
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95810-54-1
Record name Butonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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